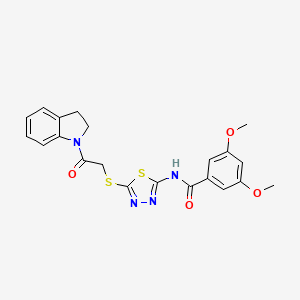

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked indolin-1-yl-2-oxoethyl group and a 3,5-dimethoxybenzamide moiety. The indolin-1-yl group may confer kinase-inhibitory properties, while the 3,5-dimethoxybenzamide substituent enhances solubility and bioavailability .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-28-15-9-14(10-16(11-15)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-8-7-13-5-3-4-6-17(13)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQUDAQQGCJGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound interacts with its targets by binding to the NMDA-GluN2B receptors. This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the brain.

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection . By binding to the NMDA-GluN2B receptors, it can influence the pathways that these receptors are involved in, such as the transmission of signals in the brain. The downstream effects of this interaction can include changes in neuronal activity and potentially protective effects against neuronal damage.

Result of Action

The molecular and cellular effects of the compound’s action can include significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that the compound may have potential as a neuroprotective agent.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a unique combination of an indole derivative , a thiadiazole ring , and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 388.44 g/mol. The structural diversity contributes to its pharmacological potential, particularly in medicinal chemistry.

| Component | Description |

|---|---|

| Indole Moiety | Provides potential for various biological interactions |

| Thiadiazole Ring | Known for antimicrobial and anticancer properties |

| Dimethoxybenzamide | Enhances lipophilicity and bioavailability |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the indole derivative.

- Introduction of the thiadiazole moiety.

- Coupling with the dimethoxybenzamide.

These reactions require careful optimization to maximize yield and purity.

Anticancer Properties

Research has shown that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies indicate that compounds with similar structures can decrease the viability of various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| HL-60 (Leukemia) | Induction of apoptosis | |

| SK-MEL-1 (Melanoma) | Decreased cell proliferation | |

| T24 (Bladder Cancer) | Reduced tumor growth |

The mechanism often involves the inhibition of key cellular pathways associated with cancer progression.

Antimicrobial Activity

Compounds containing thiadiazole and indole moieties have also demonstrated notable antimicrobial properties. For example, related compounds have shown effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics .

Case Studies

- Study on Thiadiazole Derivatives : A study highlighted that derivatives similar to this compound exhibited potent activity against various cancer cell lines and bacteria. The study emphasized the potential for these compounds in drug development .

- Anticholinesterase Activity : In another investigation focusing on similar thiadiazole derivatives, compounds were found to exhibit significant anticholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the following categories:

1,3,4-Thiadiazole Derivatives with Varied Substituents

Indole/Indolin-1-yl Derivatives

Enzyme-Targeting Derivatives

Structural and Functional Insights

- Lipophilicity : The 3,5-dimethoxybenzamide group likely improves aqueous solubility compared to chlorinated or alkylated analogs (e.g., 5j, 15o) .

- Bioactivity : Indolin-1-yl derivatives () often exhibit kinase inhibition, suggesting the target compound may share this mechanism. However, thiadiazole-based analogs () show stronger antitumor activity due to DNA intercalation or tubulin binding .

- Synthetic Yield : The target compound’s hypothetical yield (~70–85%) aligns with similar thiadiazole-acetamide derivatives (), though substituent complexity may affect scalability .

Q & A

Q. How to address low yields in large-scale synthesis?

- Methodological Answer : Optimize via Design of Experiments (DoE) with factors like catalyst loading (NaOAc), reflux time, and solvent ratios. Membrane separation technologies (nanofiltration) can purify intermediates efficiently, as seen in analogous fuel engineering processes . Scale-up reactors (e.g., continuous flow systems) improve heat/mass transfer compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.